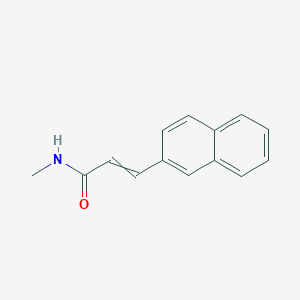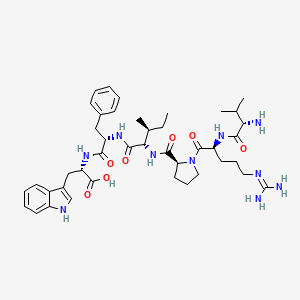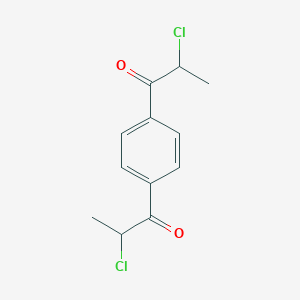
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-: is a complex organic compound characterized by its unique structure. It contains a total of 36 bonds, including 18 non-hydrogen bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 2 aromatic ethers
Preparation Methods
The synthesis of 1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- involves several steps, typically starting with the preparation of the inden-1-ol core. The synthetic route may include the following steps:
Formation of the Inden-1-ol Core: This can be achieved through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Substituents: The methoxy, methyl, methylethoxy, and phenyl groups are introduced through various substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve scaling up these synthetic routes using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-: has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic pathways, and influencing cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-: can be compared with other similar compounds, such as:
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-: Lacks the phenyl group, which may affect its reactivity and applications.
1H-Inden-1-ol, 5-methoxy-2-methyl-3-phenyl-: Lacks the methylethoxy group, which may influence its solubility and chemical properties.
1H-Inden-1-ol, 5-methoxy-4-(1-methylethoxy)-3-phenyl-: Lacks the methyl group, which may alter its stability and reactivity.
The uniqueness of 1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
850404-05-6 |
|---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-methoxy-2-methyl-3-phenyl-4-propan-2-yloxy-1H-inden-1-ol |
InChI |
InChI=1S/C20H22O3/c1-12(2)23-20-16(22-4)11-10-15-18(20)17(13(3)19(15)21)14-8-6-5-7-9-14/h5-12,19,21H,1-4H3 |
InChI Key |
WOPJZCHLTKPXGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C1O)C=CC(=C2OC(C)C)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)
![6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B14193011.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)

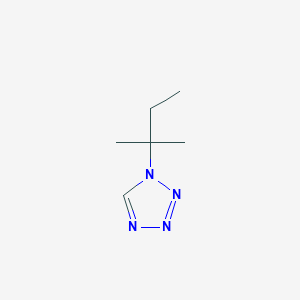

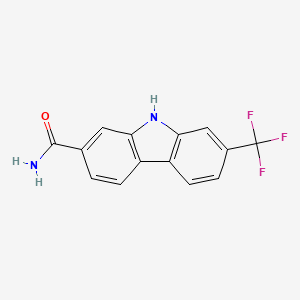
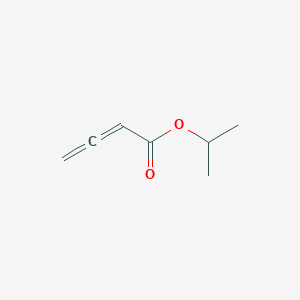
![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
